molecular formula C13H11N3O2S B3009495 N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide CAS No. 1203258-97-2

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide

Cat. No.: B3009495
CAS No.: 1203258-97-2
M. Wt: 273.31
InChI Key: VRQHBXFYKGIQPI-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide is a novel chemical entity designed for advanced pharmaceutical and biological research. This hybrid compound incorporates two privileged pharmacophores: the 1,3,4-thiadiazole ring and the indanone scaffold, both known for their diverse biological activities. The 1,3,4-thiadiazole nucleus is a well-documented structural component in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological properties, including antitumor , antibacterial, and anti-inflammatory activities . Its presence in a molecule often contributes to significant interactions with biological targets. The indanone (3-oxo-2,3-dihydro-1H-indene) core is a bicyclic structure that serves as a key building block for various bioactive molecules. While specific data on this exact compound is limited, its structural framework suggests potential for interdisciplinary investigation. Researchers may find this compound valuable for screening in projects related to antibacterial drug discovery , given the documented activity of related thiadiazole-carboxamide compounds against resistant bacterial strains. Furthermore, its profile warrants evaluation in oncology research , as similar molecular architectures have shown promising in vitro activities against human cancer cell lines. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-1,2-dihydroindene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c1-7-15-16-13(19-7)14-12(18)10-6-11(17)9-5-3-2-4-8(9)10/h2-5,10H,6H2,1H3,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQHBXFYKGIQPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2CC(=O)C3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with an appropriate indene derivative under specific conditions. One common method involves the use of hydrazonoyl halides as starting materials, which react with methyl hydrazinecarbodithioate or hydrazinecarbothioamide to form the desired thiadiazole derivatives . The reaction is usually carried out in the presence of a base such as triethylamine in an ethanol solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in DNA replication or repair, leading to the suppression of cancer cell growth . The thiadiazole ring is known to interact with various biological targets, contributing to its diverse pharmacological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,3,4-Thiadiazole Family

AL107: 4-[2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)hydrazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
  • Structural Differences : AL107 replaces the indene carboxamide group with a benzenesulfonamide moiety and introduces a hydrazinyl-linked indanedione fragment .
  • The hydrazine linker could facilitate interactions with metal ions in enzyme active sites.
  • Synthetic Route : AL107 is synthesized via Schiff base condensation, contrasting with the target compound’s likely carboxamide coupling strategy.
N-(2,2,2-Trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides
  • Structural Differences: These derivatives feature a trichloroethyl group and phenylamino substitution on the thiadiazole ring, diverging from the methyl-substituted thiadiazole and indene system in the target compound .
  • Activity Profile : Such compounds exhibit antimicrobial and antitumor activities, suggesting that the target compound’s indene moiety may similarly contribute to cytotoxic effects through planar aromatic interactions with DNA or topoisomerases.

Heterocyclic Analogues with Triazole and Oxadiazole Cores

5-Substituted-4-amino-1,2,4-triazole-3-thioesters
  • Core Heterocycle : Replaces thiadiazole with a triazole ring, altering electronic properties and hydrogen-bonding capacity .
  • Synthesis : Prepared via nucleophilic ring-opening of oxadiazole precursors, a method distinct from the target compound’s synthesis. Triazole derivatives may exhibit reduced metabolic stability due to fewer sulfur atoms.
Indole-Based 1,3,4-Oxadiazole Derivatives
  • Core Heterocycle : Oxadiazole lacks sulfur, reducing electron-withdrawing effects compared to thiadiazole. The indole moiety introduces nitrogen-based basicity, unlike the neutral indene system in the target compound .
  • Biological Activity : These compounds show anticancer activity via thioether linkages, suggesting that the target compound’s carboxamide bridge may offer similar flexibility for target binding.
Solubility and Bioavailability
  • The target compound’s indene carboxamide may lower solubility compared to sulfonamide analogues (e.g., AL107) but enhance membrane permeability due to lipophilicity.
  • Methyl substitution on the thiadiazole ring could reduce steric hindrance, improving binding affinity compared to bulkier substituents in trichloroethyl derivatives .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Heterocycle Key Substituents Pharmacological Notes
Target Compound 1,3,4-Thiadiazole 5-methyl, indene carboxamide Potential DNA intercalation
AL107 1,3,4-Thiadiazole Benzenesulfonamide, indanedione hydrazine Enhanced solubility
5-Substituted Triazole-3-thioesters 1,2,4-Triazole 4-amino, thioester Metabolic instability
Indole-Based Oxadiazoles 1,3,4-Oxadiazole Indole, thioether Anticancer activity via thioether

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide is a compound of significant interest due to its potential therapeutic applications and biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a thiadiazole ring fused with an indene moiety. The unique structural characteristics contribute to its diverse biological activities.

Property Details
IUPAC Name This compound
Molecular Formula C13H11N3O2S
CAS Number 1203258-97-2

The compound's mechanism of action primarily involves the inhibition of specific enzymes and pathways associated with cancer cell proliferation. Research indicates that it may target:

  • DNA Replication Enzymes : By inhibiting these enzymes, the compound can suppress the growth of cancer cells.
  • Apoptosis Induction : Similar to other thiadiazole derivatives, it may induce apoptotic pathways in tumor cells, leading to increased cytotoxicity against various cancer cell lines .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

  • In Vitro Studies :
    • The compound demonstrated significant cytotoxic effects against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.
    • The half-maximal inhibitory concentration (IC50) values indicate its potency in inducing cell death through apoptosis .
Cell Line IC50 (µg/mL) Mechanism
MCF-70.28G2/M phase arrest
HepG29.6Apoptosis induction
  • In Vivo Studies :
    • Animal models have shown that this compound can selectively target tumor cells with minimal toxicity to normal tissues .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Thiadiazole derivatives are known for their ability to combat various bacterial strains. Preliminary investigations suggest that N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo derivatives could be effective against both Gram-positive and Gram-negative bacteria .

Structure–Activity Relationship (SAR)

The biological activity of N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo derivatives can be influenced by modifications in their chemical structure:

  • Thiadiazole Ring Modifications : Alterations in substituents on the thiadiazole ring can enhance or reduce anticancer activity.
  • Indene Moiety Variations : Different substitutions on the indene part can significantly affect the compound's lipophilicity and membrane permeability .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of various thiadiazole derivatives in a mouse model bearing sarcoma tumors. N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo showed promising results in reducing tumor size compared to controls .

Case Study 2: Antimicrobial Testing

In vitro testing against common pathogens demonstrated that this compound exhibited lower minimum inhibitory concentrations (MIC) than traditional antibiotics like ampicillin . This suggests potential for development as an alternative antimicrobial agent.

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